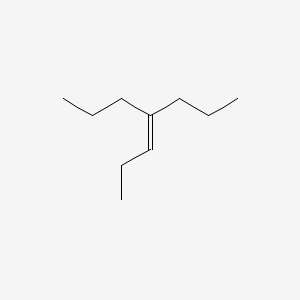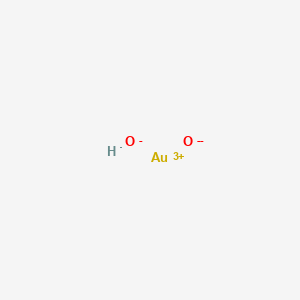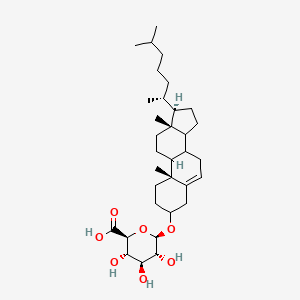
Cholesterol beta-d-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesterol beta-D-glucoside, also known as cholesteryl beta-D-glucopyranoside, is a lipid mediator that plays a significant role in various biological processes. It is a glycosylated form of cholesterol, where a glucose molecule is attached to the cholesterol backbone. This compound is known for its involvement in heat stress responses in animals and has shown potential anti-ulcer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol beta-D-glucoside typically involves a multi-step process. One novel method starts with disaccharides, where the hydroxy groups of the starting material sucrose are protected using benzyl ethers. After acidic hydrolysis, the obtained pyranosyl moiety is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production, considering the availability of starting materials and the efficiency of the reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions: Cholesterol beta-D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The enzyme steryl-beta-glucosidase catalyzes the hydrolysis of cholesteryl-beta-D-glucoside to produce D-glucose and cholesterol .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by steryl-beta-glucosidase in the presence of water.
Oxidation: Can be oxidized by oxygenases, particularly from the cytochrome P450 family.
Major Products:
Wissenschaftliche Forschungsanwendungen
Cholesterol beta-D-glucoside has several scientific research applications:
Wirkmechanismus
Cholesterol beta-D-glucoside exerts its effects through various molecular targets and pathways. It acts as a lipid mediator in heat stress responses by interacting with specific receptors. In the brain, it is involved in the development from embryo to adult and may play a role in neurodegenerative disorders . The exact molecular mechanisms are still under investigation, but it is known to influence membrane functions and fluidity .
Vergleich Mit ähnlichen Verbindungen
Cholesterol beta-D-glucoside can be compared with other similar compounds such as:
Cholesterol alpha-D-glucoside: Another glycosylated form of cholesterol with a different glucose attachment.
Beta-sitosterol beta-D-glucoside: A plant sterol glucoside with similar structural features but different biological functions.
Uniqueness: this compound is unique due to its specific role in heat stress responses and potential therapeutic effects in neurodegenerative disorders . Its glycosylated form allows it to interact differently with biological membranes compared to free cholesterol.
Eigenschaften
Molekularformel |
C33H54O7 |
|---|---|
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21?,22?,23-,24?,25?,26+,27+,28-,29+,31-,32+,33-/m1/s1 |
InChI-Schlüssel |
IJLBJBCDNYOWPJ-POWTZJBQSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


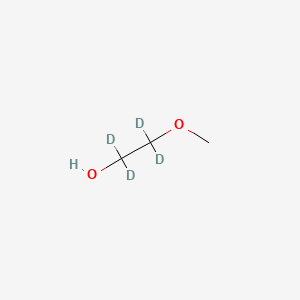
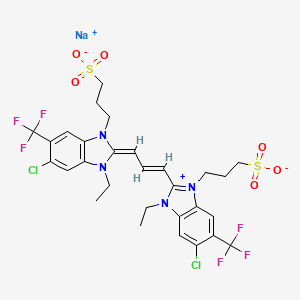
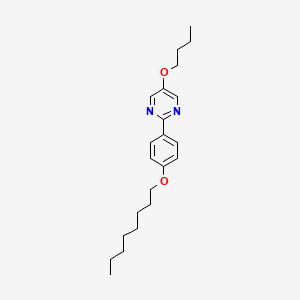
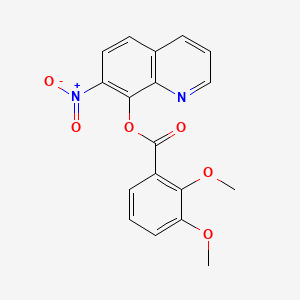
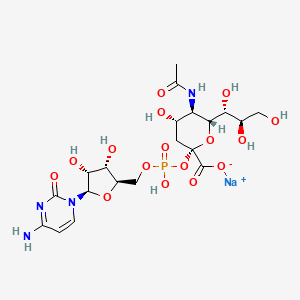
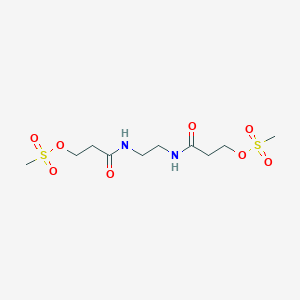
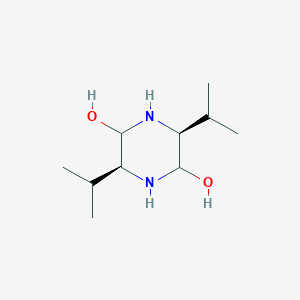
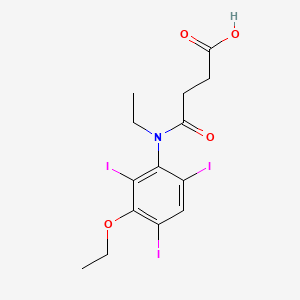
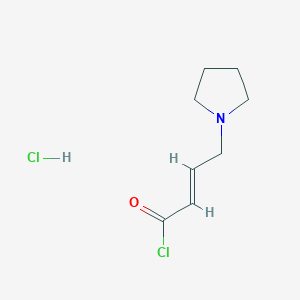
![N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B13823062.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13823068.png)
